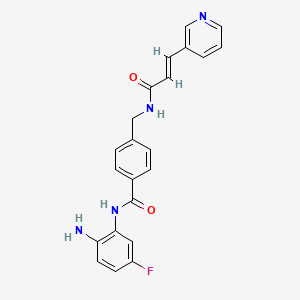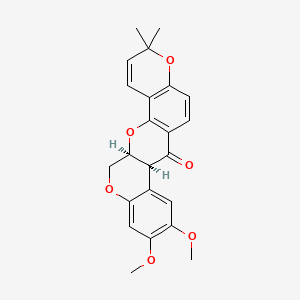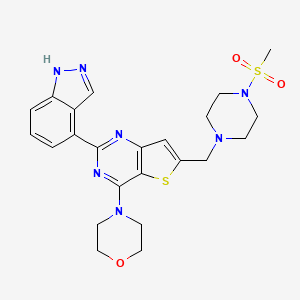
Pyrvinium pamoate
Overview
Description
Pyrvinium pamoate is an anthelmintic agent that has been used for the treatment of pinworm infestations . It belongs to the cyanine dye family and is a lipophilic cation . Its structure is similar to some polyaminopyrimidines and mitochondrial-targeting peptoids .
Synthesis Analysis
This compound can be synthesized using methods based on Skraup synthesis and Paal-Knorr synthesis . An alternative convergent synthetic strategy to pyrvinium triflate salts through Friedländer synthesis has also been reported .Molecular Structure Analysis
The molecular formula of this compound is C75H70N6O6 . It is a cyanine dye with multiple amino groups and shares structural similarities with some naturally occurring polyaminopyrimidine/polyamine compounds .Chemical Reactions Analysis
This compound has been found to interfere with glucose uptake by pinworms . It is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response .Physical And Chemical Properties Analysis
This compound is a potent androgen receptor inhibitor . It has a molecular weight of 1151.40 .Scientific Research Applications
1. Cancer Therapy
Pyrvinium pamoate (PP) has emerged as a novel agent in tumor therapy. Studies have shown its ability to delay or inhibit tumor cell proliferation in various cancer models such as colon, breast, lung, prostate cancer, and some hematological malignancies. It acts through energy and autophagy depletion and inhibition of Akt and Wnt-β-catenin-dependent pathways. Interestingly, it also exhibits potent anti-cancer stem cell activity. This insight into the anticancer properties of PP can help in establishing new anti-tumor treatment strategies (Momtazi-Borojeni et al., 2018).
2. Genotoxicity Assessment
A study on the genotoxicity of pyrvinium in vivo in the mouse colon showed that it was not genotoxic, even at doses up to 12.5 times the recommended human dosage. This research is significant as it assesses the safety of pyrvinium in a therapeutic context (Goldberg, 1984).
3. Modulation of Mitochondrial Function in Leukemia
This compound exhibits significant anti-tumor effects in several cancers, including myeloid leukemia. It triggers an unfolded protein response (UPR)-like pathway and metabolic reprogramming, inducing an integrated stress response (ISR). Additionally, pyrvinium co-localizes with mitochondria, affecting the mitochondrial basal oxidative consumption rate, which dysregulates mitochondrial function. This study suggests that pyrvinium's anti-tumor activity is partly due to mitochondrial function modulation and ISR triggering (Fu et al., 2021).
4. DNA Fluorescence and Binding
Pyrvinium is a polymethine cation with interesting fluorescence emission and DNA binding properties. It induces bright yellow fluorescence in kinetoplast DNA and chicken erythrocyte nuclei under various excitations. Spectroscopic studies have suggested adenine-thymine DNA regions as the specific binding site for this DNA fluorchrome, providing insights into pyrvinium's interaction with genetic material (Stockert et al., 1991).
5. Androgen Receptor Inhibition
This compound is a potent noncompetitive inhibitor of the androgen receptor (AR), acting through the DNA binding domain (DBD). This unique mechanism allows it to inhibit the constitutive activity of AR splice variants, contributing to the growth of castration-resistant prostate cancer (CRPC). It also inhibits androgen-independent AR activation by HER2 kinase, suggesting its potential in treating CRPC, including cancers driven by ligand-independent AR signaling (Lim et al., 2014).
6. Targeting Mitochondrial Respiration in Cancer
This compound suppresses the NADH-fumarate reductase system, which mediates a reverse reaction of the mitochondrial electron-transport chain complex II in anaerobic organisms or mammalian cells under hypoglycemic/hypoxic conditions. This inhibition affects ATP production and unfolded protein response, which is crucial in pancreatic cancer cells. It also suppresses mitochondrial electron-transport chain complex I and thereby STAT3, inhibiting the proliferation of myeloma/erythroleukemia cells (Ishii et al., 2012).
7. Potential for Mesothelioma Treatment
This compound, with its inhibitory effect on the Wnt/β-catenin pathway, shows potential as a treatment for malignant mesothelioma (MM), a very aggressive asbestos-related cancer. It significantly impairs MM cell proliferation, migration, and tumor spheroid formation, suggesting its repurposing as a promising therapeutic approach for MM (Barbarino et al., 2018).
Mechanism of Action
Target of Action
Pyrvinium pamoate, a lipophilic cation belonging to the cyanine dye family, has been linked with mitochondrial localization and targeting . It has been identified as a potent Wnt inhibitor , acting through activation of Casein kinase CK1α .
Mode of Action
This compound is believed to interfere with glucose uptake by pinworms . It is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response . Furthermore, it suppresses the Wnt pathway by activating casein kinase 1α .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the mitochondrial respiratory complex I , which results in decreased ATP production and the increased production of reactive oxygen species (ROS) . It also suppresses the Wnt pathway , a crucial pathway involved in cell proliferation and differentiation .
Pharmacokinetics
This compound is not significantly absorbed from the gastrointestinal tract
Result of Action
The action of this compound leads to a decrease in mitochondrial RNA expression . This subsequently leads to a 90% reduction in mitochondrial encoded gene expression . It also causes a decrease in ATP production and an increase in the production of ROS .
Action Environment
This compound’s activity is increased in nutrient-poor microenvironments . It is particularly effective in low glucose settings . This is significant as many cancerous tumors create such nutrient-deprived environments, making this compound a potential candidate for cancer treatment.
Safety and Hazards
Pyrvinium pamoate is toxic and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . Gastrointestinal disturbances such as nausea, vomiting, dyspepsia, indigestion, and abdominal pain are frequent side effects . Allergic reactions and photosensitivity have also been reported .
Future Directions
Pyrvinium pamoate has been shown to have strong anti-cancer activity in various human cancers in vitro and in vivo . Despite the overwhelming evidence demonstrating the efficacy of pyrvinium for the treatment of human cancers, pyrvinium has not yet been repurposed for the treatment of cancers . This suggests a potential future direction for the use of this compound in cancer treatment.
Biochemical Analysis
Biochemical Properties
Pyrvinium pamoate is believed to interfere with glucose uptake by pinworms . It is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response . Furthermore, it is believed to suppress the Wnt pathway by activating casein kinase 1α .
Cellular Effects
This compound has been found to inhibit cell proliferation in various human cancers in vitro and in vivo . It has been shown to increase intracellular reactive oxygen species (ROS) accumulation , and to inhibit ALL proliferation, with varied selectivity to different ALL cell subtypes .
Molecular Mechanism
The molecular mechanism of this compound involves interference with glucose uptake by pinworms, inhibition of mitochondrial respiration complex 1, suppression of the unfolded protein response, and suppression of the Wnt pathway by activating casein kinase 1α . It selectively binds mitochondrial G-quadruplexes and inhibits mitochondrial RNA transcription in a G-quadruplex–dependent manner .
Temporal Effects in Laboratory Settings
This compound has been found to trigger an unfolded protein response (UPR)-like pathway, including responses to extracellular stimulus and to endoplasmic reticulum stress, as well as elicit metabolic reprogramming . It has also been found to co-localize with mitochondria and then decrease the mitochondrial basal oxidative consumption rate, ultimately dysregulating the mitochondrial function .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth with both intraperitoneal and oral administration of human-grade drug . It has also been found to improve glucose tolerance, fatty liver disorder, and serum cholesterol levels along with a reduced body weight gain in high-fat diet-fed mice .
Metabolic Pathways
This compound has been found to potently inhibit PDAC mitochondrial pathways including oxidative phosphorylation and fatty acid metabolism . It has also been found to suppress the NADH-fumarate reductase system that mediates a reverse reaction of the mitochondrial electron-transport chain complex II in anaerobic organisms such as parasitic helminthes or mammalian cells under tumor microenvironment-mimicking hypoglycemic/hypoxic conditions, thereby inhibiting efficient ATP production .
Transport and Distribution
This compound has been found to have detectable and therapeutic levels in the fat and pancreatic tissue of mice dosed and can be detected 2 hours after a single dose of this compound . It shows preferential distribution of this compound in the fat .
Subcellular Localization
This compound’s structure, similar to some polyaminopyrimidines and mitochondrial-targeting peptoids, has been linked with mitochondrial localization and targeting . It has also been found to co-localize with mitochondria .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Pyrvinium pamoate involves the reaction of Pyrvinium with pamoic acid in the presence of a suitable solvent.", "Starting Materials": [ "Pyrvinium", "Pamoic acid" ], "Reaction": [ "Dissolve Pyrvinium and Pamoic acid in a suitable solvent", "Heat the reaction mixture under reflux for a specific time", "Cool the reaction mixture and filter the precipitated solid", "Wash the solid with a suitable solvent and dry it under vacuum", "Purify the solid by recrystallization using a suitable solvent to obtain Pyrvinium pamoate" ] } | |
| 3546-41-6 | |
Molecular Formula |
C49H42N3O6- |
Molecular Weight |
768.9 g/mol |
IUPAC Name |
3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine |
InChI |
InChI=1S/C26H28N3.C23H16O6/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h6-18H,1-5H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)/q+1;/p-2 |
InChI Key |
ZFWFZMYQXOKWIY-UHFFFAOYSA-L |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-] |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |
Appearance |
Solid powder |
melting_point |
410 to 419 °F (NTP, 1992) |
physical_description |
Pyrvinium pamoate appears as odorless bright orange or orange-red to brownish red or almost black fluffy powder. Melting point 210-215 °C. Insoluble in water. Tasteless. |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
7187-62-4 (Parent) 130-85-8 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
less than 1 mg/mL at 75 °F (NTP, 1992) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
VPC-14337; VPC 14337; VPC14337; Pyrvinium pamoate; Pyrvinium embonate; Viprynium embonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


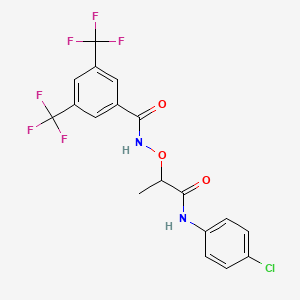
![6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B1683963.png)
![5-(3-Phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1683965.png)
![N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide](/img/structure/B1683966.png)
![6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1683967.png)
![4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1683968.png)
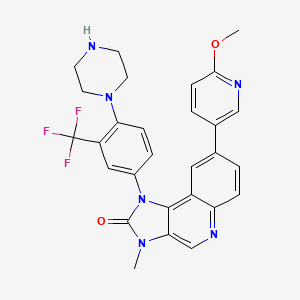

![N-[3-[[5-Bromo-4-[[2-(1H-imidazol-5-YL)ethyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide](/img/structure/B1683973.png)
![4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B1683974.png)
